2-Amino-2,2-diphenylacetamide
Overview
Description
2-Amino-2,2-diphenylacetamide is an organic compound with the molecular formula C14H14N2O It is characterized by the presence of an amino group attached to a diphenylacetamide structure
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 2-Amino-2,2-diphenylacetamide are not well-documented. Given the structural similarity to other amide compounds, it may be involved in various biochemical processes. Without specific information on its targets and mode of action, it is difficult to predict the exact pathways it might affect .
Pharmacokinetics
Its molecular weight is 226.28 , which suggests it could potentially be absorbed in the gastrointestinal tract after oral administration. Without specific studies, it’s difficult to predict its bioavailability, distribution in the body, metabolism, and excretion .
Result of Action
Given the lack of specific information on its targets and mode of action, it is difficult to predict its exact effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For example, diphenamid, a compound with a similar structure, was found to be partially detoxified when exposed to sunlight for 1 week . The phytotoxicity of diphenamid also increased with increasing soil pH and reduced temperature .
Biochemical Analysis
Biochemical Properties
The role of 2-Amino-2,2-diphenylacetamide in biochemical reactions is not well-documented in the literature. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a certain degree of stability and can undergo degradation over time .
Metabolic Pathways
It is known that the compound interacts with various enzymes or cofactors .
Transport and Distribution
It is known that the compound interacts with various transporters or binding proteins.
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2,2-diphenylacetamide can be achieved through several methods. One common approach involves the reaction of diphenylacetonitrile with ammonia in the presence of a reducing agent. This reaction typically occurs under mild conditions and yields the desired product with high purity .
Another method involves the amidomalonate synthesis, which is a straightforward extension of the malonic ester synthesis. This reaction begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of substituted compounds with different functional groups.
Scientific Research Applications
2-Amino-2,2-diphenylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N,2-diphenylacetamide: A closely related compound with similar structural features.
2-Aminopyrimidine Derivatives: These compounds share the amino group and are studied for their biological activities.
Uniqueness
2-Amino-2,2-diphenylacetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Biological Activity
2-Amino-2,2-diphenylacetamide, a compound within the amide class, has garnered attention for its potential biological activities, including enzyme inhibition and receptor modulation. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 226.28 g/mol
The structure of this compound includes two phenyl groups attached to a central acetamide moiety, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activity.
- Receptor Modulation : It interacts with various receptors, potentially modulating signaling pathways that influence cellular responses.
Biochemical Pathways
While specific biochemical pathways affected by this compound are not well-documented, it is believed to influence:
- Cellular metabolism
- Gene expression regulation
- Cell signaling pathways
These interactions suggest a complex role in various physiological processes.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Enzyme Inhibition | Inhibits specific enzymes through active site binding | |
Receptor Interaction | Modulates signaling pathways via receptor binding | |
Cellular Effects | Influences cell function and metabolism |
Case Study: Enzyme Interaction
A study investigated the interaction of this compound with various enzymes. Results indicated that the compound exhibited significant inhibitory effects on specific targets, leading to altered metabolic pathways in vitro. This suggests potential therapeutic applications in conditions where enzyme overactivity is detrimental.
Spectroscopic Analysis
Spectroscopic techniques such as FT-IR have been employed to analyze the compound's structure and predict its biological activity. The analysis revealed important vibrational modes associated with hydrogen bonding and charge transfer interactions that could enhance its biological efficacy .
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored. However, it is known to interact with transporters that facilitate its distribution within biological systems. Factors such as solubility and stability under physiological conditions are crucial for its bioavailability and therapeutic potential.
Properties
IUPAC Name |
2-amino-2,2-diphenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-13(17)14(16,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,16H2,(H2,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFAKPJUAWRIIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165576 | |
Record name | 2-Amino-2,2-diphenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90165576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15427-81-3 | |
Record name | 2-Amino-2,2-diphenylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015427813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC85126 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85126 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-2,2-diphenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90165576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-2,2-DIPHENYLACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ4DTD5TU3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.